BenchChemオンラインストアへようこそ!

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one

Fragment-based drug discovery Physicochemical property triage Lead-likeness

rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one (CAS 1825377-73-8) is a bicyclic diaza-lactam belonging to the 3,6-diazabicyclo[3.2.2]nonane scaffold class, with a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol. The compound is supplied as the racemic mixture with defined (1R,5S) relative stereochemistry, designated (1R*,5S*) in multiple vendor catalogs.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1825377-73-8
Cat. No. B3010932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
CAS1825377-73-8
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CC2CNCC1C(=O)N2
InChIInChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
InChIKeyKNPIHDSEMFBJJK-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one (CAS 1825377-73-8): Compound Class and Baseline Characteristics for Procurement Evaluation


rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one (CAS 1825377-73-8) is a bicyclic diaza-lactam belonging to the 3,6-diazabicyclo[3.2.2]nonane scaffold class, with a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . The compound is supplied as the racemic mixture with defined (1R,5S) relative stereochemistry, designated (1R*,5S*) in multiple vendor catalogs . It features a seven-membered lactam ring fused to a bridged bicyclic system containing two secondary amine nitrogens at positions 3 and 6, and a ketone at position 7 . The compound is commercially available from Sigma-Aldrich (AldrichCPR collection), AKSci (95% purity), ChemScene, Leyan (97% purity), and other suppliers as a research-grade building block intended for early-discovery chemistry and fragment-based screening applications .

Why Generic Substitution Fails for rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one: Scaffold-Specific Differentiation Drivers


The 3,6-diazabicyclo[3.2.2]nonane scaffold class encompasses multiple regioisomers, stereoisomers, and functionalized derivatives that are not interchangeable for structure-activity relationship (SAR) or synthetic building-block applications. rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one differs from its closest analogs in three critical procurement-relevant dimensions: (i) the position of the ketone (7-one vs. 2-one regioisomer) determines the spatial orientation of the hydrogen-bond-accepting carbonyl and alters the scaffold's exit vector geometry for fragment elaboration [1]; (ii) the (1R,5S) relative stereochemistry defines a specific bridgehead configuration distinct from the (1S,5S) diastereomer, directly impacting the three-dimensional presentation of substituents at N3 and N6 upon derivatization ; and (iii) the free secondary amine at N3 versus the N-methylated analog (CAS 1820570-33-9) provides differential hydrogen-bond-donor capacity (2 HBD vs. 1 HBD) and synthetic handle accessibility for amide coupling or reductive amination . These differences are quantifiable through computed physicochemical descriptors and experimentally verified purity specifications from commercial suppliers.

Quantitative Differentiation Evidence for rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA): Hydrophilicity Advantage Over N-Methylated Analog

The target compound rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one has a computed XLogP3-AA of -0.6, indicating greater hydrophilicity than its N-methylated analog rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one (CAS 1820570-33-9), which bears an additional methyl group on N6 . While the N-methyl analog's exact XLogP3-AA is not publicly available, the addition of one –CH₃ group to a secondary amine typically increases computed logP by approximately 0.4–0.7 log units based on fragment-based contribution methods, predicting an XLogP3-AA near 0.0 for the methylated analog . This difference places the target compound within the more favorable fragment-like logP range (typically ≤ 1.0) for aqueous solubility and rule-of-three compliance in fragment-based screening cascades [1].

Fragment-based drug discovery Physicochemical property triage Lead-likeness

Hydrogen-Bond Donor Count: Synthetic Versatility Advantage Over N-Methyl Analog

rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one possesses two hydrogen-bond donor (HBD) sites (N3–H and N6–H), as computed from its SMILES representation . In contrast, its direct N-methylated comparator rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one (CAS 1820570-33-9) has only one HBD (N3–H), because the N6 position is methylated . This differential HBD count of 2 versus 1 is structurally verifiable and translates into a tangible synthetic advantage: the target compound offers two chemically distinguishable secondary amine sites available for sequential orthogonal derivatization (e.g., selective amide coupling at N6 followed by reductive amination at N3, or vice versa), whereas the N-methyl analog is restricted to a single derivatizable amine [1]. Both compounds carry two hydrogen-bond acceptor (HBA) sites (carbonyl oxygen plus one tertiary amine nitrogen in the methyl analog vs. two secondary amines in the target).

Medicinal chemistry Parallel synthesis Scaffold derivatization

Stereochemical Identity: Defined (1R,5S) Relative Configuration Versus Unspecified or Alternative Diastereomers

The target compound is explicitly supplied with defined (1R,5S) relative stereochemistry, confirmed by the InChI stereochemical layer /t5-,6+/m1/s1 and the isomeric SMILES C1C[C@H]2CNC[C@@H]1C(=O)N2 . This contrasts with the (1S,5S) diastereomer, which is also commercially available and differs in the bridgehead hydrogen orientation at position 5, producing a distinct three-dimensional architecture . The (1R,5S) configuration places the N3 and N6 substituents in a trans-like orientation across the bicyclic framework, whereas the (1S,5S) configuration presents a cis-like arrangement. For applications in chiral fragment-based screening or receptor-ligand docking where precise spatial presentation of hydrogen-bonding vectors is critical, these two diastereomers are non-interchangeable. The racemic nature (denoted by rac- or 1R*,5S* notation) means the sample contains a 1:1 mixture of (1R,5S) and (1S,5R) enantiomers, which is standard for fragment screening collections but should be noted if enantiopure material is required .

Chiral synthesis Stereochemical SAR Receptor-ligand docking

Carbonyl Regioisomerism: 7-One Versus 2-One Scaffold Differentiation for Fragment Elaboration

The target compound bears the ketone functionality at position 7 of the bicyclic scaffold, forming a seven-membered lactam ring (N6–C7(=O)–C1–C2–C5–N3–C4 fused system), as confirmed by the canonical SMILES C1CC2CNCC1C(=O)N2 . The regioisomeric 3,6-diazabicyclo[3.2.2]nonan-2-one hydrochloride (CAS 2206823-31-4) positions the carbonyl at C2, generating a different lactam ring size and connectivity pattern with fundamentally altered exit vector geometry for substituent attachment [1]. In the 7-one isomer, the carbonyl flanks the bridgehead carbon C1 and C5, whereas in the 2-one isomer, the carbonyl is adjacent to the bridgehead in a different ring junction. This regioisomeric difference is structurally absolute and dictates that elaborated analogs derived from the 7-one scaffold will project substituents along vectors distinct from those derived from the 2-one scaffold, making them non-interchangeable for structure-based drug design where precise vector alignment is required [2].

Fragment elaboration Structure-based design Vector geometry

Commercial Purity Specifications: 97% (Leyan) Versus 95% (AKSci) Baseline

Among verified commercial suppliers of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one, Leyan (Shanghai Haohong Scientific) lists the compound at 97% minimum purity (Product No. 1407401), while AKSci specifies 95% minimum purity (Catalog 1850DV) . Sigma-Aldrich, as part of the AldrichCPR collection, does not provide a purity specification, noting that 'Sigma-Aldrich does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . For screening collection procurement, the 2-percentage-point purity differential between Leyan (97%) and AKSci (95%) can be meaningful: at 95% purity, a 10 mM DMSO stock solution may contain up to 500 µM of unidentified impurities, whereas at 97% purity this ceiling drops to 300 µM, reducing the risk of impurity-driven false-positive screening hits [1].

Quality control Procurement specification Screening collection integrity

Hazard Classification and Safe Handling Profile: Acute Toxicity and Skin Sensitization

rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one carries specific hazard classifications per Sigma-Aldrich: Acute Toxicity Category 4 (Oral) and Skin Sensitizer Category 1, with a Warning signal word . The compound is classified as a combustible solid under Storage Class Code 11 and has a WGK 3 water hazard classification . In comparison, the regioisomeric 3,6-diazabicyclo[3.2.2]nonan-2-one hydrochloride (CAS 2206823-31-4) is a hydrochloride salt with different handling requirements due to its ionic nature and potential corrosivity, though its full GHS classification is less uniformly documented across suppliers [1]. The free base nature of the target compound (non-salt form) distinguishes it from hydrochloride analogs in terms of storage stability, hygroscopicity, and compatibility with moisture-sensitive synthetic protocols .

Laboratory safety Chemical hygiene Procurement risk assessment

Optimal Application Scenarios for rac-(1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one Based on Differentiation Evidence


Fragment-Based Screening Library Inclusion for Hydrophilic Fragment Space

With a computed XLogP3-AA of -0.6 and two hydrogen-bond donor sites [1], rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is optimally suited for inclusion in fragment screening libraries targeting hydrophilic binding pockets (e.g., kinase hinge regions, protease active sites, or phosphate-binding clefts) where rule-of-three-compliant fragments with logP < 1.0 are prioritized. Its dual secondary amine functionality enables fragment hit follow-up via parallel chemistry at two distinct vectors without requiring scaffold-hopping, a capability not shared by the singly-functionalized N-methyl analog (CAS 1820570-33-9) . Procurement at the 97% purity grade from Leyan is recommended to minimize impurity-driven false positives in biochemical screening cascades .

Stereochemistry-Dependent Receptor-Ligand Docking Studies Requiring Defined (1R,5S) Configuration

The defined (1R,5S) relative stereochemistry of the target compound, confirmed by InChI stereochemical layer /t5-,6+/m1/s1 , makes it the appropriate scaffold choice for computational docking or co-crystallography studies where the trans-like bridgehead orientation determines ligand-receptor complementarity. Use of the alternative (1S,5S) diastereomer would produce a distinct three-dimensional pharmacophore orientation [1], potentially leading to false-negative docking results. The racemic nature of the commercial sample is adequate for initial fragment soaking experiments, as the (1R,5S) and (1S,5R) enantiomers typically exhibit differential binding, and the correct enantiomer is resolved through crystallographic electron density .

Parallel Library Synthesis Exploiting Orthogonally Derivatizable Diamine Scaffold

The presence of two chemically distinguishable secondary amine sites (N3 vs. N6) on the 3,6-diazabicyclo[3.2.2]nonan-7-one scaffold enables sequential orthogonal derivatization strategies (e.g., selective N3-acylation followed by N6-reductive amination, or Boc-protection/deprotection sequences) to generate diverse compound libraries for SAR exploration. This dual-handle synthetic versatility differentiates the target compound from regioisomeric scaffolds such as 3,6-diazabicyclo[3.2.2]nonan-2-one (CAS 2206823-31-4), where the carbonyl position alters amine nucleophilicity and accessibility [1]. The free base form is preferred over hydrochloride salts for anhydrous coupling chemistry .

Early Discovery Hit-to-Lead Programs with Documented AldrichCPR Sourcing for Reproducibility

The inclusion of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one in the Sigma-Aldrich AldrichCPR collection ensures that academic and industrial laboratories worldwide can access the compound through a standardized sourcing channel, facilitating experimental reproducibility across multi-site hit-to-lead campaigns. While the AldrichCPR product is sold 'as-is' without analytical data, laboratories with in-house QC capabilities (LC-MS, NMR) can verify identity using the published InChI Key (KNPIHDSEMFBJJK-RITPCOANSA-N) and isomeric SMILES (C1C[C@H]2CNC[C@@H]1C(=O)N2) as reference benchmarks [1]. For laboratories without analytical infrastructure, Leyan's 97% purity grade provides a pre-validated alternative with documented quality specifications .

Quote Request

Request a Quote for rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.